1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one 1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1428374-22-4
VCID: VC5849476
InChI: InChI=1S/C18H23N3O3S2/c1-14(22)16-4-3-5-17(12-16)26(23,24)21-9-6-15(7-10-21)13-25-18-19-8-11-20(18)2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3
SMILES: CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=NC=CN3C
Molecular Formula: C18H23N3O3S2
Molecular Weight: 393.52

1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one

CAS No.: 1428374-22-4

Cat. No.: VC5849476

Molecular Formula: C18H23N3O3S2

Molecular Weight: 393.52

* For research use only. Not for human or veterinary use.

1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one - 1428374-22-4

Specification

CAS No. 1428374-22-4
Molecular Formula C18H23N3O3S2
Molecular Weight 393.52
IUPAC Name 1-[3-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylphenyl]ethanone
Standard InChI InChI=1S/C18H23N3O3S2/c1-14(22)16-4-3-5-17(12-16)26(23,24)21-9-6-15(7-10-21)13-25-18-19-8-11-20(18)2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3
Standard InChI Key MWWDHCVTYNNBTR-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=NC=CN3C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1-[3-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylphenyl]ethan-1-one, precisely describes its architecture: a piperidine ring substituted at the 1-position with a sulfonyl-linked phenylacetone group and at the 4-position with a methylimidazole-thioether moiety . The molecular formula C₁₈H₂₃N₃O₃S₂ (molecular weight: 393.5 g/mol) reflects its moderate complexity, balancing hydrophobic (piperidine, phenyl) and polar (sulfonyl, imidazole) domains .

Stereochemical and Conformational Properties

The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals two key structural determinants:

  • The piperidine ring adopts a chair conformation, minimizing steric strain between the sulfonyl and thioether substituents.

  • The methylimidazole group projects orthogonally to the phenylacetone plane, creating a T-shaped geometry that may influence molecular recognition .

Spectroscopic and Computational Descriptors

Critical identifiers include:

  • SMILES: CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=NC=CN3C

  • InChIKey: MWWDHCVTYNNBTR-UHFFFAOYSA-N

  • Topological polar surface area: 113 Ų (calculated), suggesting moderate membrane permeability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₈H₂₃N₃O₃S₂
Exact mass393.1175 g/mol
Hydrogen bond donors0
Hydrogen bond acceptors7
Rotatable bonds6

Synthetic Considerations and Challenges

Retrosynthetic Analysis

Hypothetical synthesis routes, inferred from analogous compounds, likely involve three key steps:

  • Piperidine functionalization: Introducing the thioether-methyl group via nucleophilic substitution of 4-(bromomethyl)piperidine with 1-methylimidazole-2-thiol.

  • Sulfonation: Reaction of the piperidine intermediate with chlorosulfonic acid to install the sulfonyl chloride, followed by coupling to 3-acetylphenol.

  • Oxidation: Controlled oxidation of thioether linkages to prevent over-oxidation to sulfones.

Table 2: Synthetic Challenges and Mitigation Strategies

ChallengeMitigation Approach
Thioether oxidationUse of antioxidant stabilizers (e.g., BHT)
Sulfonyl group reactivitypH-controlled reaction conditions (pH 6–8)
Imidazole coordinationChelation with non-polar solvents

Physicochemical and Pharmacokinetic Profile

Solubility and Lipophilicity

Predicted properties (ChemAxon):

  • logP: 2.1 ± 0.3 (moderate lipophilicity)

  • Water solubility: 0.12 mg/mL (25°C), classifying it as poorly soluble .

  • pKa: 4.9 (imidazole nitrogen), enabling pH-dependent ionization .

Metabolic Susceptibility

In silico metabolism (ADMET Predictor) highlights two primary pathways:

  • Oxidative demethylation: CYP3A4-mediated removal of the imidazole N-methyl group.

  • Sulfone reduction: Aldo-keto reductase catalyzed conversion to sulfinic acid .

Hypothesized Biological Activity

Target Prediction

Phylogenetic analysis of structural analogs suggests potential interactions with:

  • Kinase enzymes: The acetylphenyl-sulfonyl motif resembles ATP-competitive kinase inhibitors (e.g., imatinib).

  • Cysteine proteases: Thioether sulfur may coordinate catalytic cysteines in proteases like caspase-3.

Toxicity Considerations

While no experimental toxicology data exists, structural alerts include:

  • Imidazole ring: Possible histaminergic receptor off-target effects .

  • Sulfonyl group: Associated with rare sulfonamide hypersensitivity reactions .

Future Research Directions

Synthetic Optimization

  • Development of asymmetric catalysis methods to access enantiopure variants.

  • Microwave-assisted synthesis to reduce reaction times and improve thioether stability.

Biological Screening Priorities

  • Broad-spectrum kinase inhibition panels.

  • Apoptosis assays to evaluate caspase modulation potential.

Computational Modeling

  • Molecular dynamics simulations to predict binding modes in homology models of kinase targets.

  • QSAR studies correlating substituent variations with bioavailability.

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